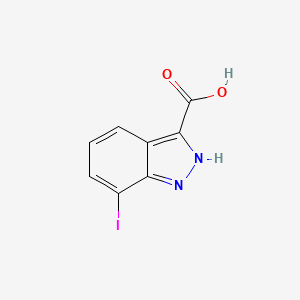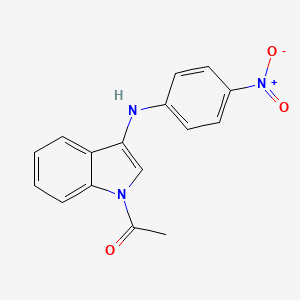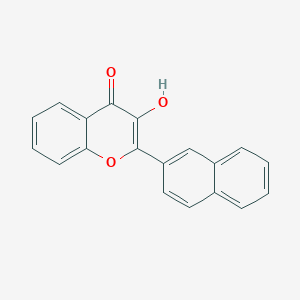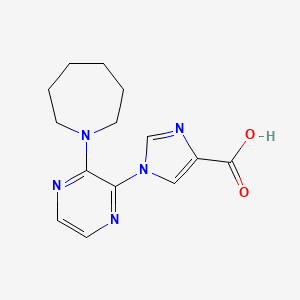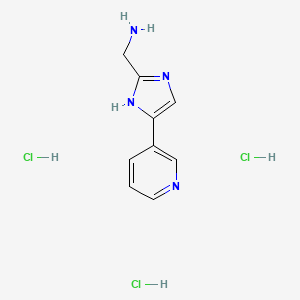
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is a heterocyclic compound that features both pyridine and imidazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the use of cyclocondensation reactions, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the trihydrochloride salt form.
化学反応の分析
Types of Reactions
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions may involve the use of reducing agents to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole or pyridine compounds.
科学的研究の応用
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyridine: A related heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine:
Pyrido[2,3-d]pyrimidin-5-one: A compound with similar structural motifs and applications in drug discovery.
Uniqueness
(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H13Cl3N4 |
|---|---|
分子量 |
283.6 g/mol |
IUPAC名 |
(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride |
InChI |
InChI=1S/C9H10N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2,(H,12,13);3*1H |
InChIキー |
BALKPGQLUWZVBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CN=C(N2)CN.Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


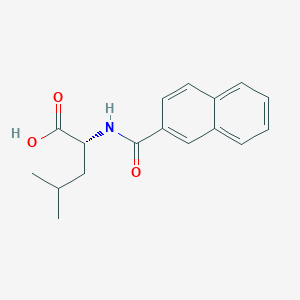
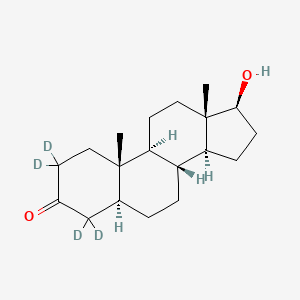
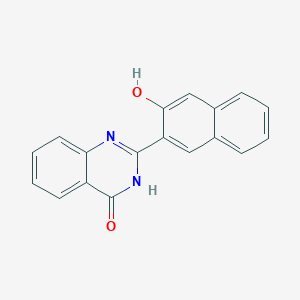
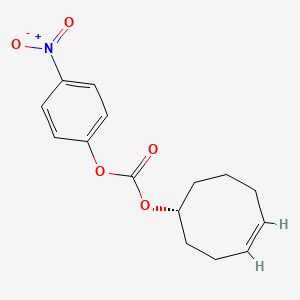


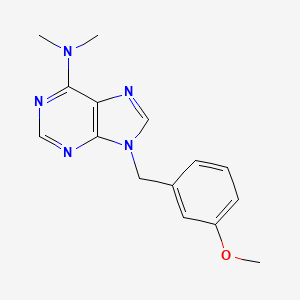

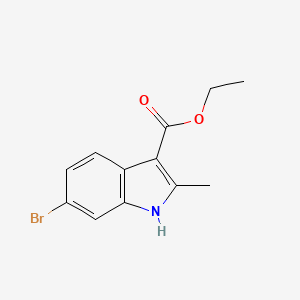
![4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-alpha-oxo-, ethyl ester](/img/structure/B15063356.png)
